

synthesis and discovery of 4-Methyl-1,3-pentadiene

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Compound of Interest

Compound Name: 4-Methyl-1,3-pentadiene

Cat. No.: B1595702

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An In-depth Technical Guide to the Synthesis and Discovery of **4-Methyl-1,3-pentadiene**

Introduction

4-Methyl-1,3-pentadiene (4-MPD), with the chemical formula C_6H_{10} , is a volatile, unsaturated hydrocarbon.[1][2] It is a clear, colorless liquid characterized by a petroleum-like odor.[2][3] As a conjugated diene, it is of significant interest in organic synthesis and polymer chemistry, particularly as a monomer in the production of elastomeric polymers and other specialized copolymers.[4][5] The presence of isomers with close boiling points, such as cis- and trans-2-methyl-1,3-pentadiene, often complicates its synthesis and purification, necessitating specialized separation techniques.[5] This guide provides a comprehensive overview of the synthesis, purification, and experimental applications of **4-Methyl-1,3-pentadiene** for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Data

Quantitative data for **4-Methyl-1,3-pentadiene** has been compiled from various sources to provide a clear reference for its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of **4-Methyl-1,3-pentadiene**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀	[1][2]
Molecular Weight	82.14 g/mol	[1][2]
CAS Registry Number	926-56-7	[1][6]
Appearance	Clear colorless liquid with a petroleum-like odor	[2][3]
Boiling Point	76 - 76.5 °C	[7][8]
Melting Point	-70 °C to -94.9 °C (estimate)	[3][7][8]
Density	0.718 - 0.719 g/mL (at 20 °C)	[3][7]
Refractive Index (n _{20/D})	1.450 - 1.452	[7][8]
Flash Point	-34.4 °C (-30 °F)	[2][3]

Table 2: Spectroscopic Data Summary for **4-Methyl-1,3-pentadiene**

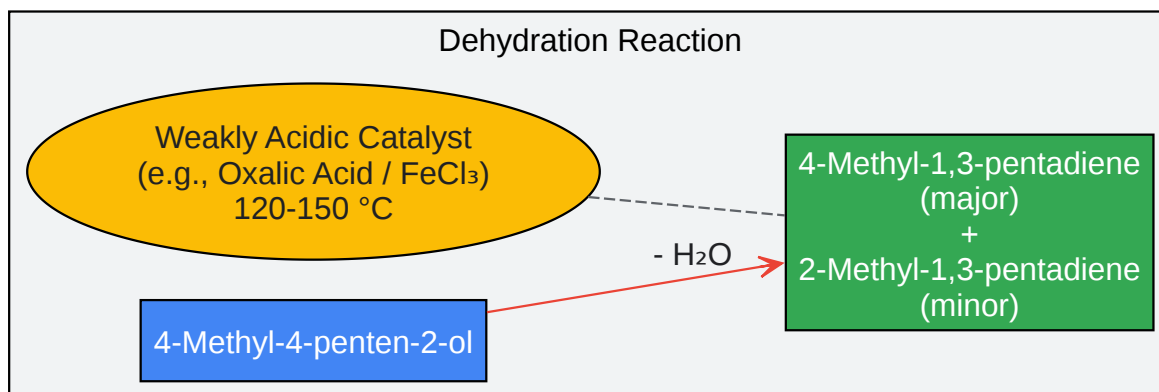
Spectroscopy Type	Data Summary	Source(s)
¹ H NMR	Full spectrum available for reference.	[9]
¹³ C NMR	Full spectrum available for reference.	[9]
Infrared (IR)	Gas-phase IR spectrum is available via the NIST/EPA Database.	[1]
Mass Spectrometry (EI)	Spectrum available; primary m/z peaks observed at 67, 82, and 41.	[2][6]

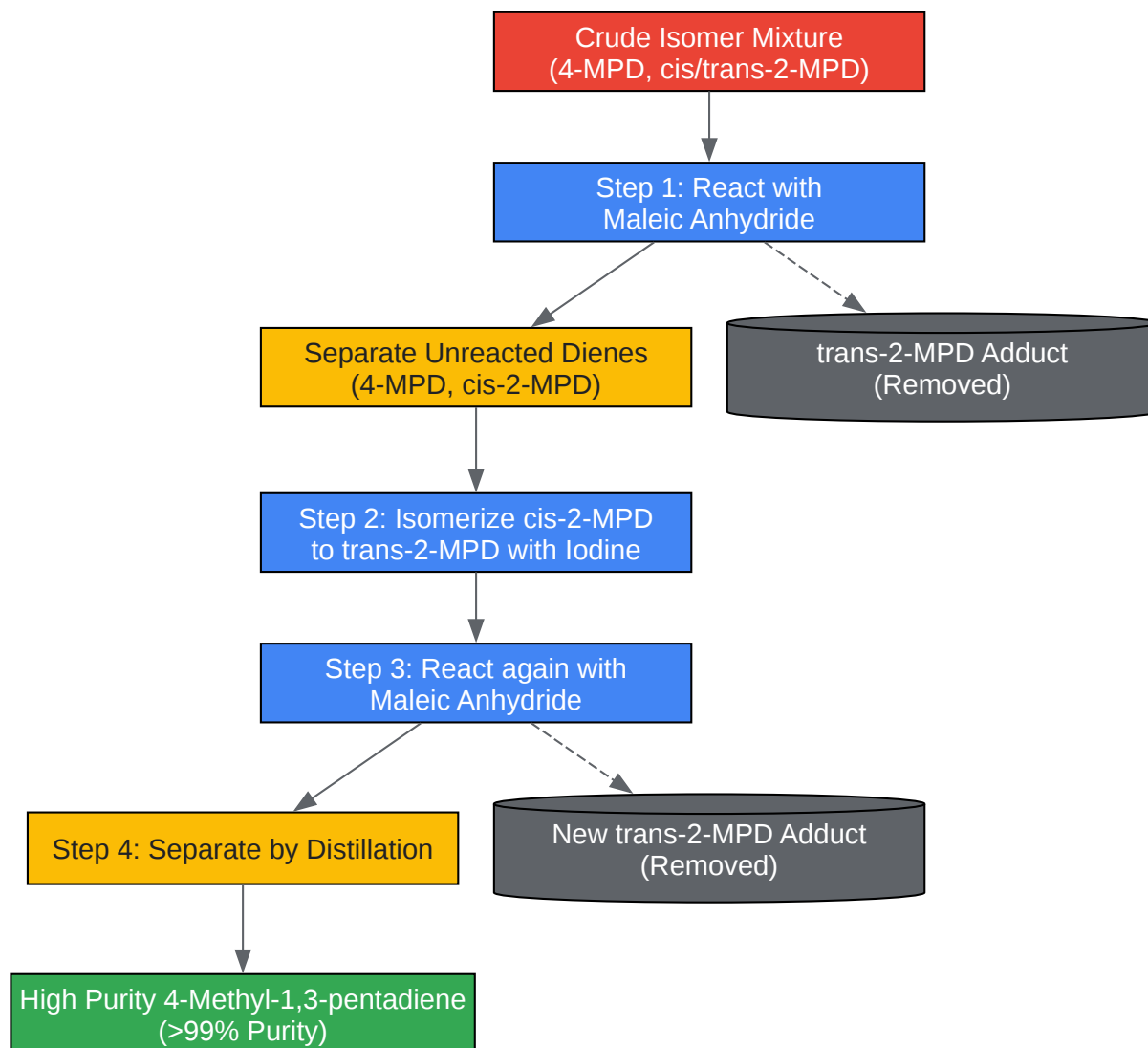
Synthesis and Purification Methodologies

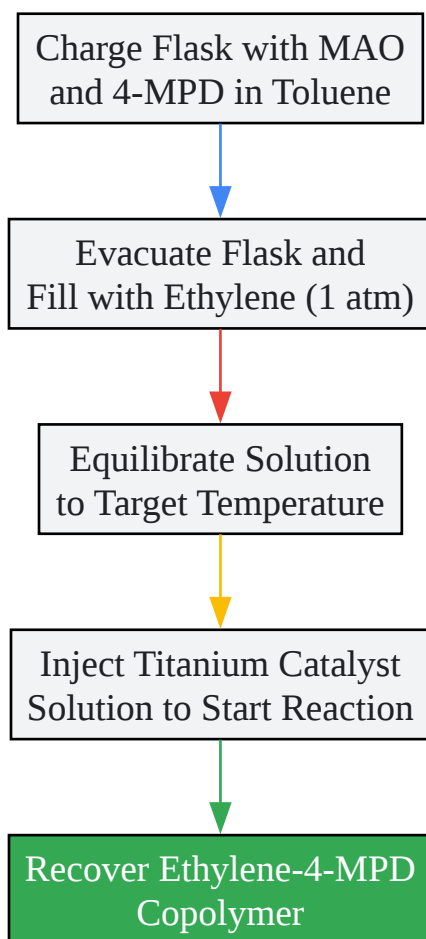
The synthesis of **4-methyl-1,3-pentadiene** often results in a mixture of structural isomers.^[5] Dehydration of alcohol precursors is a common synthetic route.^{[5][10]}

Synthesis via Dehydration of Alcohol Precursors

One method involves the two-step dehydration of 2-methyl-2,4-pentanediol. The first dehydration yields 4-methyl-4-penten-2-ol, which is then further dehydrated to a mixture of dienes.^[10] While the primary product of the second step is often 2-methyl-1,3-pentadiene, **4-methyl-1,3-pentadiene** is a significant byproduct.^[10]







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